molecular formula C15H22N2O2 B586758 (S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline CAS No. 150417-17-7

(S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline

Cat. No.: B586758
CAS No.: 150417-17-7
M. Wt: 262.353
InChI Key: OIYBOYJWGVDLPU-ZDUSSCGKSA-N
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Description

(S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline is a chiral isoquinoline derivative. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the tert-butoxycarbonyl (boc) protecting group on the nitrogen atom enhances its stability and makes it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline typically involves the following steps:

    Starting Material: The synthesis begins with commercially available isoquinoline.

    Boc Protection: The nitrogen atom of isoquinoline is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Reduction: The protected isoquinoline undergoes reduction using a suitable reducing agent like lithium aluminum hydride to form the dihydroisoquinoline derivative.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors for the Boc protection and reduction steps.

    Continuous Flow Chemistry: Implementing continuous flow techniques to enhance reaction efficiency and yield.

    Purification: Employing advanced purification methods such as crystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Further reduction can lead to the formation of fully saturated isoquinoline derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of fully saturated isoquinoline derivatives.

    Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

(S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of potential therapeutic agents.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Biology: Utilized in the design of molecular probes for studying biological processes.

    Industrial Applications: Employed in the synthesis of complex organic molecules for pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of (S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific bioactive molecule synthesized from this intermediate.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline: The enantiomer of the compound with similar chemical properties but different biological activities.

    3-Aminomethyl-2-boc-isoquinoline: Lacks the dihydro component, leading to different reactivity and stability.

    N-Boc-3,4-dihydroisoquinoline: Similar structure but without the aminomethyl group.

Uniqueness

(S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline is unique due to its chiral nature and the presence of both the boc protecting group and the aminomethyl group. This combination provides a versatile scaffold for the synthesis of a wide range of bioactive molecules, making it a valuable compound in medicinal chemistry and drug discovery.

Properties

IUPAC Name

tert-butyl (3S)-3-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12-7-5-4-6-11(12)8-13(17)9-16/h4-7,13H,8-10,16H2,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYBOYJWGVDLPU-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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